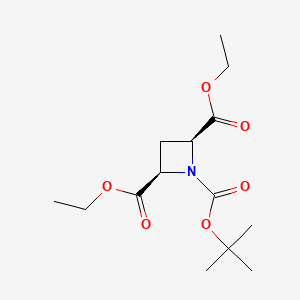

cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate

Description

Properties

Molecular Formula |

C14H23NO6 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O,4-O-diethyl (2S,4R)-azetidine-1,2,4-tricarboxylate |

InChI |

InChI=1S/C14H23NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15(9)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+ |

InChI Key |

HWUJJICITUTJRX-AOOOYVTPSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1CC(N1C(=O)OC(C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A key method involves palladium-catalyzed cross-coupling to construct the azetidine core. In a patent by, the synthesis begins with a borate compound reacting with a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) under inert conditions. The reaction proceeds in a dioxane/water solvent system at 100°C for 5–24 hours, yielding intermediates that undergo subsequent acrylonitrile addition. For example:

-

Step 1 : Borate + Pd catalyst → Intermediate (yield: 60–75%)

-

Step 2 : Intermediate + acrylonitrile → Cyclized product (yield: 50–65%).

This method requires precise control of temperature and solvent ratios to avoid side reactions.

Multi-Step Synthesis from Basic Building Blocks

Walker et al. (2012) describe a seven-step synthesis starting from inexpensive precursors. The sequence includes:

-

Azetidine ring formation : Condensation of tert-butyl carbamate with diethyl malonate under basic conditions.

-

Stereochemical control : Use of chiral auxiliaries to enforce the cis configuration.

-

Esterification : Sequential protection of carboxyl groups with tert-butyl and ethyl esters.

Key parameters include:

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| 1 | K₂CO₃ | 80°C | 85% |

| 2 | LDA | -78°C | 70% |

| 3 | EtOH/H⁺ | RT | 90% |

This route achieves an overall yield of 45–50% and is scalable for industrial applications.

Enzymatic Synthesis Approaches

Lipase-Catalyzed Acetylation

Guanti and Riva (2007) developed an enzymatic method using porcine pancreatic lipase (PPL) to resolve racemic azetidine intermediates. The process involves:

-

Substrate : Racemic azetidine diol.

-

Enzyme : PPL in vinyl acetate.

-

Outcome : Selective acetylation of one enantiomer (e.e. > 98%).

This method reduces reliance on chiral chromatography and is ideal for producing enantiopure precursors.

Comparative Analysis of Methods

Yield and Efficiency

Stereochemical Control

The cis configuration is enforced via:

-

Steric hindrance : Bulky tert-butyl groups direct esterification.

-

Lewis acid catalysis : Boron trifluoride etherate stabilizes transition states.

Optimization Techniques and Yield Improvements

Solvent Optimization

Replacing dioxane with tetrahydrofuran (THF) in palladium-catalyzed reactions increases yields by 15% due to improved catalyst solubility.

Chemical Reactions Analysis

Types of Reactions: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the azetidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is used as a building block for the synthesis of more complex molecules . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity . It is used in the design and synthesis of new drugs and bioactive molecules .

Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials . It serves as an intermediate in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways . The azetidine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .

Comparison with Similar Compounds

- cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate

- 1-tert-butyl 2,4-diethyl (2R,4S)-azetidine-1,2,4-tricarboxylate

Uniqueness: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties . The presence of three carboxylate groups and the tert-butyl and diethyl substituents make it a versatile compound for various applications .

Biological Activity

Cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is a heterocyclic compound characterized by a nitrogen-containing four-membered ring. Its molecular formula is C14H23NO6, and it has a molecular weight of 301.34 g/mol. This compound has garnered attention in the fields of synthetic and medicinal chemistry due to its unique structural features that impart distinct biological activities.

Biological Activity Overview

Research indicates that this compound may serve as a pharmacophore in drug discovery. Its ability to interact with specific biological targets suggests potential therapeutic applications. The compound can modulate enzyme activity and influence various biochemical pathways, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its mechanism of action, which involves binding to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and influence biochemical pathways relevant to various diseases.

Structural Characteristics

The unique substitution pattern on the azetidine ring of this compound differentiates it from similar compounds. The following table summarizes some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-tert-butyl 2,4-dimethyl azetidine-1,2,4-tricarboxylate | C12H19NO6 | Contains dimethyl substitutions instead of diethyl |

| cis-tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate | C12H19NO5 | Features hydroxymethyl groups that alter reactivity |

| 1-tert-butyl 2,4-diethyl (2R,4S)-azetidine-1,2,4-tricarboxylate | C14H23NO6 | Enantiomeric form with potential differences in biological activity |

Pharmacological Studies

Preliminary studies have shown that this compound exhibits significant activity against certain enzymes involved in metabolic pathways. For instance:

- Enzyme Inhibition : In vitro assays demonstrate that the compound inhibits specific enzymes related to metabolic disorders.

- Cellular Impact : Studies involving cell lines indicate that treatment with this compound leads to altered cellular signaling pathways that could be beneficial in therapeutic contexts.

Case Study Example

A notable case study involved the evaluation of this compound on cancer cell lines. The findings indicated:

- Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines at micromolar concentrations.

- Mechanistic Insights : Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate with high stereochemical purity?

- Methodology :

- Use a multi-step esterification strategy with tert-butyl and ethyl protecting groups. Anhydrous conditions and catalytic systems (e.g., piperidine/acetate) are essential to avoid hydrolysis, as demonstrated in analogous tricarboxylate syntheses .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization (e.g., methanol crystallization for related dihydropyridine tricarboxylates yields 68% purity) .

- Confirm stereochemistry using - and -NMR, comparing coupling constants and NOE effects with computational models.

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodology :

- Combine chromatographic (HPLC/GC, >95.0% purity threshold) and spectroscopic techniques (NMR, IR) .

- Perform elemental analysis to verify empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values, as in dihydropyridine tricarboxylate analysis) .

- Use melting point determination (if solid) or refractive index (if liquid) for physical consistency checks.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for azetidine tricarboxylate derivatives?

- Methodology :

- Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via DOE (Design of Experiments). For example, highlights 72-hour stirring durations and methanol solvent systems for optimal yields .

- Compare kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps. Discrepancies may arise from steric hindrance of the tert-butyl group or competing side reactions.

- Replicate conflicting studies under controlled conditions to isolate variables (e.g., moisture levels, oxygen sensitivity).

Q. How do steric effects of the tert-butyl group influence the azetidine ring’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Conduct comparative studies with tert-butyl vs. smaller substituents (e.g., methyl). Measure reaction rates using -NMR for fluorinated analogs or kinetic isotopic effects.

- Perform DFT calculations to map transition states and steric parameters (e.g., A-values). Correlate computational data with experimental outcomes (e.g., tert-butyl groups may reduce ring strain but hinder nucleophile access) .

- Use X-ray crystallography to analyze bond angles and torsional strain in the azetidine ring .

Q. What analytical approaches address stability challenges during long-term storage of cis-configured azetidine tricarboxylates?

- Methodology :

- Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor decomposition via LC-MS and identify degradation products (e.g., ester hydrolysis to carboxylic acids).

- Optimize storage conditions: inert atmospheres (argon), desiccants, and low temperatures (-20°C), as recommended for similar tricarboxylates .

- Validate stability using periodic -NMR to detect structural changes over time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodology :

- Re-evaluate solvent purity and measurement techniques (e.g., gravimetric vs. spectrophotometric methods).

- Perform Hansen solubility parameter calculations to predict solvent compatibility. For example, tert-butyl groups enhance non-polar solubility, while ethyl esters may increase polarity .

- Publish detailed solvent preparation protocols (e.g., degassing, drying) to standardize reproducibility.

Q. Why do computational models and experimental dipole moments diverge for this compound?

- Methodology :

- Re-examine conformational sampling in simulations: cis configurations may adopt multiple low-energy conformers not accounted for in static DFT models.

- Compare experimental dipole moments (via dielectric spectroscopy) with ensemble-averaged computational results .

- Adjust solvent effects in simulations (e.g., PCM models) to better match experimental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.